molecular formula C10H19NO3 B8024382 (3S,4S)-tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate

(3S,4S)-tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate

Cat. No.: B8024382
M. Wt: 201.26 g/mol
InChI Key: YMSRLPJZNWGMAM-JGVFFNPUSA-N
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Description

(3S,4S)-tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring substituted with a tert-butyl ester, a hydroxy group, and a methyl group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpyrrolidine.

    Protection of Hydroxy Group: The hydroxy group is protected using tert-butyl dimethylsilyl chloride in the presence of imidazole.

    Formation of Pyrrolidine Ring: The protected intermediate undergoes cyclization to form the pyrrolidine ring.

    Introduction of tert-Butyl Ester: The tert-butyl ester group is introduced using tert-butyl chloroformate under basic conditions.

    Deprotection: The final step involves deprotection of the hydroxy group to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems for efficient and sustainable synthesis. These systems allow for precise control of reaction conditions, leading to higher yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (pyridinium chlorochromate).

    Reduction: The compound can be reduced to form different derivatives, such as alcohols or amines, using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl ester group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(3S,4S)-tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (3S,4S)-tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4S)-tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional group arrangement, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of various complex molecules.

Properties

IUPAC Name

tert-butyl (3S,4S)-3-hydroxy-4-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-7-5-11(6-8(7)12)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSRLPJZNWGMAM-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(C[C@H]1O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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